N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes both diethylamino and tosyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: The initial step involves the synthesis of the oxazolidinone ring. This can be achieved by reacting an amino alcohol with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Tosyl Group: The oxazolidinone intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.
Formation of the Oxalamide Linkage: The final step involves the coupling of the diethylaminoethyl group with the tosylated oxazolidinone intermediate using oxalyl chloride and a suitable base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The tosyl group can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, while the tosyl group can facilitate binding to specific sites. The oxalamide linkage provides structural stability and influences the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(dimethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide: Similar structure but with dimethylamino instead of diethylamino group.
N1-(2-(diethylamino)ethyl)-N2-((3-mesyloxazolidin-2-yl)methyl)oxalamide: Similar structure but with mesyl instead of tosyl group.
Uniqueness
N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5S/c1-4-22(5-2)11-10-20-18(24)19(25)21-14-17-23(12-13-28-17)29(26,27)16-8-6-15(3)7-9-16/h6-9,17H,4-5,10-14H2,1-3H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMPHDQAMKZQBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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